Ros inhibitor

Description

Reactive oxygen species (ROS) inhibitors are compounds that suppress the production or activity of ROS, which are implicated in oxidative stress, inflammation, and diseases such as cancer and neurodegeneration. These inhibitors target various pathways, including NADPH oxidases (NOX), mitochondrial electron transport chains, and antioxidant systems like the ARE/Nrf2 pathway. Their mechanisms range from direct enzyme inhibition to indirect modulation of redox signaling .

Properties

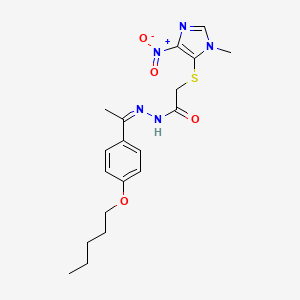

Molecular Formula |

C19H25N5O4S |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-N-[(Z)-1-(4-pentoxyphenyl)ethylideneamino]acetamide |

InChI |

InChI=1S/C19H25N5O4S/c1-4-5-6-11-28-16-9-7-15(8-10-16)14(2)21-22-17(25)12-29-19-18(24(26)27)20-13-23(19)3/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,25)/b21-14- |

InChI Key |

ZJJLZPIAIOLRKM-STZFKDTASA-N |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C(=N\NC(=O)CSC2=C(N=CN2C)[N+](=O)[O-])/C |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=NNC(=O)CSC2=C(N=CN2C)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of reactive oxygen species inhibitors often involves complex organic reactions. One common method includes the use of phenolic compounds, which are known for their antioxidant properties. The preparation typically involves the hydroxylation of aromatic compounds under controlled conditions to produce phenolic derivatives .

Industrial Production Methods: In industrial settings, the production of reactive oxygen species inhibitors can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2.1. ROS Scavengers

N-acetylcysteine (NAC)

NAC acts as a direct ROS scavenger by neutralizing hydroxyl radicals (- OH) and peroxides through redox reactions. It binds to proteasome inhibitors, reducing their activity and subsequent ROS-dependent apoptosis .

Reaction :

NAC donates electrons to neutralize - OH, forming a stable thiyl radical .

2.2. Enzyme Inhibitors

Diphenyliodonium (DPI)

DPI inhibits flavoprotein-containing enzymes (e.g., NADPH oxidases and mitochondrial complex I) by blocking electron transfer. This prevents superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) production.

Reaction :

DPI competes with FAD for electron transfer, halting ROS generation .

GKT 137831

This NOX inhibitor binds to the catalytic subunit gp91phox, disrupting electron transport and O₂⁻ formation.

Reaction :

The inhibitor stabilizes the oxidized state of gp91phox, preventing O₂⁻ release .

2.3. Mitochondrial ROS Inhibitors

Mitoquinone (MitoQ)

MitoQ accumulates in mitochondria due to its lipophilic triphenylphosphonium cation. It scavenges ROS via electron donation.

Reaction :

It reduces mitochondrial - OH, preventing DNA and protein damage .

Comparative Analysis of ROS Inhibitors

Role of ROS in Cellular Signaling and Inhibition

ROS influence signaling pathways by oxidizing cysteine/threonine residues in proteins (e.g., kinases, phosphatases). For example:

-

Phosphatase inhibition : ROS oxidize catalytic cysteines, inactivating enzymes like PTEN .

-

Kinase activation : ROS oxidize thioredoxin, enhancing p38MAPK signaling .

Inhibitors like DPI block ROS-mediated signaling by reducing mitochondrial ROS, thereby suppressing JNK/p38 phosphorylation and cytokine production (e.g., IL-6) .

Fenton Reaction and ROS Generation

The Fenton reaction generates - OH:

Inhibitors like apocynin disrupt this pathway by binding to metal ions, preventing - OH formation .

Clinical and Research Implications

Scientific Research Applications

Reactive oxygen species inhibitors have a wide range of applications in scientific research:

Chemistry: Used in studying redox reactions and developing new antioxidant compounds.

Biology: Essential in understanding cellular signaling pathways and the role of oxidative stress in cell biology.

Medicine: Employed in developing treatments for diseases caused by oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Mechanism of Action

Reactive oxygen species inhibitors can be compared with other antioxidant compounds, such as:

Phenolic Compounds: Known for their strong antioxidant properties and ability to scavenge reactive oxygen species.

Flavonoids: Plant-derived compounds with potent antioxidant activity.

Vitamins: Vitamin C and Vitamin E are well-known antioxidants that neutralize reactive oxygen species.

Unique Features: Reactive oxygen species inhibitors are unique in their ability to target specific reactive oxygen species and modulate multiple pathways simultaneously

Comparison with Similar Compounds

Comparative Analysis of ROS Inhibitors and Related Compounds

Selectivity and Mechanism of Action

Diphenyleneiodonium (DPI)

- Mechanism: Broad-spectrum flavoprotein inhibitor targeting NOX, cytochrome P450, nitric oxide synthases, and xanthine oxidase.

- Efficacy: At 100 μM, DPI completely abolishes extracellular ROS in monocytes . In skeletal muscle myotubes, DPI and diapocynin (a dimeric NOX inhibitor) show comparable ROS inhibition (~40%) .

- Limitations : Lack of specificity limits therapeutic use .

Diapocynin

- Mechanism: Binds to p47phox, preventing NOX2 assembly. Higher affinity for p67phox-p47phox complex than apocynin .

- Its effect on NOX4 (which lacks subunit assembly) remains unstudied .

N-Acetyl-L-Cysteine (NAC)

- Mechanism : ROS scavenger that replenishes glutathione. Uniquely inhibits proteasome inhibitors (e.g., bortezomib) by direct binding, complicating its use in ROS studies .

- Efficacy : Reduces ROS in cancer models but rescues viability in cells treated with proteasome inhibitors, indicating dual roles .

Compound 1 (Phenylsulfone Derivatives)

Structural Determinants of Activity

Flavonoids (Taxifolin, Quercetin)

- Catechol Groups : Enhance ROS inhibition. Taxifolin and quercetin reduce total ROS more effectively than hesperetin or naringenin, likely due to catechol moieties enabling radical scavenging .

- Lipophilicity : Hesperetin and naringenin (more lipophilic) preferentially inhibit intracellular ROS, suggesting membrane permeability influences activity .

Quinonoid Compounds (LGH00031)

- Mechanism: Ortho-quinonoid CDC25B inhibitor that paradoxically increases ROS production, similar to para-quinonoid analogs. Activity rescued by DTT, confirming redox-dependent effects .

Paradoxical ROS Modulation

Koumine

- Mechanism: Promotes ROS production in hepatocellular carcinoma cells, triggering apoptosis via NF-κB and ERK/p38 MAPK pathways. Contrasts with classical ROS inhibitors .

Ponatinib/Sirolimus Combination

Pathway-Specific Inhibitors

ML385 and OTA

- Target: Inhibit ARE/Nrf2 transcription, reducing antioxidant responses. At 25 μM (OTA) and 10 μM (ML385), they block ROS clearance in cells treated with rosemary extract or rotenone .

cPLA2 Inhibitors

- Efficacy: Novel arachidonic acid analogs outperform AACOCF3 in reducing ROS and NO in microglial cells, with improved selectivity and brain penetration .

Key Considerations in ROS Inhibitor Design

- Specificity : DPI and NAC exemplify challenges with off-target effects, whereas diapocynin and cPLA2 inhibitors show improved selectivity .

- Structural Optimization: Catechol groups in flavonoids and phenylsulfone substituents in Compound 1 highlight the role of chemical moieties in efficacy .

- Context-Dependent Effects : Compounds like koumine and LGH00031 demonstrate that ROS modulation can be therapeutic or detrimental based on disease context .

Q & A

Q. How to integrate computational modeling with experimental this compound research?

- Use molecular docking (e.g., AutoDock Vina) to predict inhibitor-ROS enzyme interactions. Validate with mutagenesis (e.g., key residue substitutions in NOX enzymes). Combine with kinetic modeling to predict inhibitor efficacy under dynamic redox conditions .

Data Presentation & Publication Standards

Q. What criteria should this compound studies meet for publication in high-impact journals?

- Include:

- Dose-response curves for ROS inhibition and cytotoxicity.

- Direct evidence of target engagement (e.g., enzymatic assays).

- In vivo validation in disease-relevant models.

- Discussion of clinical translatability and limitations (e.g., pharmacokinetic challenges).

- Follow reporting standards per RSC or ACS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.